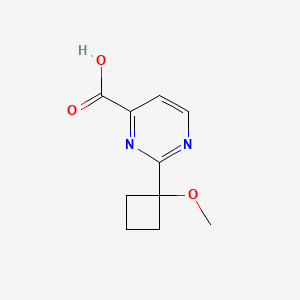2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17684519
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N2O3 |
|---|---|
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H12N2O3/c1-15-10(4-2-5-10)9-11-6-3-7(12-9)8(13)14/h3,6H,2,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | FZCVNGJEKKZQBC-UHFFFAOYSA-N |
| Canonical SMILES | COC1(CCC1)C2=NC=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid (molecular formula: ) features a pyrimidine ring substituted at the C2 position with a 1-methoxycyclobutyl group and a carboxylic acid moiety at C4. The cyclobutyl ring introduces steric constraints and conformational rigidity, which may influence intermolecular interactions in biological systems . The methoxy group (-OCH) enhances solubility relative to alkyl-substituted analogs, while the carboxylic acid enables hydrogen bonding and salt formation .
Physicochemical Properties
Although experimental data for this compound are unavailable, properties can be inferred from structurally related pyrimidine-4-carboxylic acids:
The methoxycyclobutyl group likely reduces crystallinity compared to thiomethyl derivatives, potentially improving bioavailability .
Synthetic Methodologies
Minisci Reaction for Pyrimidine Functionalization
The Minisci reaction, a radical-based method for heteroaromatic C–H functionalization, offers a viable route to synthesize 5-substituted pyrimidine-4-carboxylic acid esters . For 2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid, a proposed pathway involves:
-
Ester Protection: Methyl pyrimidine-4-carboxylate serves as the starting material to avoid side reactions at the carboxylic acid site.
-
Radical Alkylation: Reaction with 1-methoxycyclobutane under oxidative conditions (e.g., AgNO, (NH)SO) introduces the cyclobutyl group at C2 .
-
Hydrolysis: Basic hydrolysis converts the ester to the free carboxylic acid.
This method avoids harsh halogenation steps and permits regioselective substitution .
Cyclobutane Ring Construction
The 1-methoxycyclobutyl group can be synthesized via [2+2] cycloaddition of ethylene derivatives with ketenes, followed by methoxylation. For example:
This approach ensures high stereochemical control, critical for maintaining the compound’s structural integrity .
Challenges and Future Directions
Synthetic Limitations
Current methods for pyrimidine-4-carboxylic acid derivatives suffer from low yields (30–45%) in cyclization steps . Flow chemistry or microwave-assisted synthesis could optimize the Minisci reaction for 2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid, potentially increasing efficiency.
Biological Evaluation
In vitro profiling against cancer cell lines (e.g., NCI-60 panel) and bacterial strains (e.g., P. aeruginosa ATCC 10145) is essential to validate hypothesized activities . Preliminary assays should prioritize cytotoxicity and metabolic stability assessments.
Formulation Strategies
The compound’s moderate solubility may necessitate salt formation (e.g., monoethanolamine) or nanoparticle encapsulation to improve pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume